

# The Enigmatic TACE Inhibitor IK-862: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**IK-862**, a selective inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17, has been identified as a compound of interest in the field of oncology. Developed by Incyte, this small molecule, with the chemical name (2R)-N-Hydroxy-2-[(3S)-3-methyl-3-{4-[(2-methylquinolin-4-YL)methoxy]phenyl}-2-oxopyrrolidin-1-YL]propanamide, has been investigated for its potential therapeutic applications. This technical guide synthesizes the currently available public information on **IK-862**, focusing on its discovery, mechanism of action, and development.

#### **Core Compound Data**

A summary of the fundamental properties of **IK-862** is presented below, providing a quick reference for researchers.



| Property            | Value                                                                                                         |
|---------------------|---------------------------------------------------------------------------------------------------------------|
| IUPAC Name          | (2R)-N-Hydroxy-2-[(3S)-3-methyl-3-{4-[(2-methylquinolin-4-YL)methoxy]phenyl}-2-oxopyrrolidin-1-YL]propanamide |
| Molecular Formula   | C25H27N3O4                                                                                                    |
| Molecular Weight    | 433.5 g/mol                                                                                                   |
| Target              | Tumor Necrosis Factor-alpha Converting Enzyme (TACE/ADAM17)                                                   |
| Developer           | Incyte Corporation                                                                                            |
| Therapeutic Area    | Oncology                                                                                                      |
| Mechanism of Action | Inhibition of angiogenesis                                                                                    |

### **Discovery and Synthesis**

While specific, detailed experimental protocols for the synthesis of **IK-862** are not publicly available, the general process for creating such a complex small molecule can be inferred. The synthesis likely involves a multi-step approach focused on the construction of the core pyrrolidinone scaffold, followed by the strategic addition of functional groups to achieve the final, biologically active compound. A generalized synthetic workflow would include:

- Framework Construction: Building the basic heterocyclic structure of the molecule.
- Functionalization: Introducing key chemical moieties through substitution reactions to enhance the molecule's binding affinity and specificity for the TACE enzyme.
- Purification: Employing techniques such as chromatography and crystallization to isolate and purify the final IK-862 compound to a high degree of purity, suitable for preclinical and clinical evaluation.

### **Mechanism of Action and Signaling Pathway**

**IK-862** is a selective inhibitor of TACE. TACE is a key enzyme responsible for the shedding of the ectodomain of various cell surface proteins, most notably the pro-inflammatory cytokine



Tumor Necrosis Factor-alpha (TNF- $\alpha$ ). By inhibiting TACE, **IK-862** is believed to exert its anticancer effects primarily through the inhibition of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.

The proposed mechanism of action involves the disruption of signaling pathways that promote endothelial cell proliferation and migration. A simplified representation of this signaling pathway is illustrated below.



Click to download full resolution via product page

Caption: **IK-862** inhibits TACE, preventing the release of soluble TNF- $\alpha$  and subsequent proangiogenic signaling.

#### **Preclinical and Clinical Development**

Publicly accessible, detailed quantitative data from preclinical studies, such as  $IC_{50}$  values against TACE and other metalloproteinases, or in-vivo efficacy data from animal models, are not available for a compound explicitly identified as **IK-862**. It has been reported that **IK-862**, as an oral ADAM inhibitor, was advanced by Incyte into Phase 1/2 clinical trials for cancer. However, specific results or the current status of these trials under the "**IK-862**" designation are not found in the public domain.

#### Conclusion

**IK-862** is a selective TACE inhibitor with a potential therapeutic role in oncology through the inhibition of angiogenesis. While its chemical identity is known, a comprehensive, in-depth technical guide with detailed experimental protocols, quantitative preclinical data, and clinical







trial results is not possible to construct based on the currently available public information. The designation "**IK-862**" may be an internal development code, with the detailed scientific data potentially published under a different identifier or remaining proprietary. Further disclosure from the developing company would be necessary to provide a more complete understanding of the discovery and development of this compound.

 To cite this document: BenchChem. [The Enigmatic TACE Inhibitor IK-862: A Review of Publicly Available Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674431#ik-862-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com